

# Comparing the efficacy of LEO 29102 and crisaborole in atopic dermatitis assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LEO 29102 |           |
| Cat. No.:            | B608520   | Get Quote |

# A Comparative Analysis of LEO 29102 and Crisaborole for Atopic Dermatitis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two topical phosphodiesterase 4 (PDE4) inhibitors, **LEO 29102** and crisaborole, in the context of atopic dermatitis (AD) assays. The information is compiled from publicly available clinical trial data and scientific publications to assist researchers and drug development professionals in understanding the therapeutic potential and mechanistic differences between these two compounds.

### Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus (itching) and eczematous lesions. Phosphodiesterase 4 (PDE4) has emerged as a key therapeutic target due to its role in modulating the inflammatory cascade. By inhibiting PDE4, intracellular levels of cyclic adenosine monophosphate (cAMP) are increased, leading to a reduction in the production of pro-inflammatory cytokines. This guide focuses on two topical PDE4 inhibitors: **LEO 29102**, a "soft-drug" candidate from LEO Pharma, and crisaborole, a benzoxaborole-based treatment developed by Anacor Pharmaceuticals and now owned by Pfizer.

#### **Mechanism of Action**







Both **LEO 29102** and crisaborole exert their therapeutic effects by inhibiting the PDE4 enzyme. However, there are nuances in their design and selectivity.

**LEO 29102** is a novel "soft-drug" designed for rapid metabolic inactivation in systemic circulation, aiming to minimize the risk of side effects associated with oral PDE4 inhibitors.[1] It has shown selectivity for the PDE4D isoform.[2] The inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn downregulates the inflammatory response.

Crisaborole is a non-steroidal, benzoxaborole-based PDE4 inhibitor.[3][4] Its unique boron chemistry allows for targeted inhibition of the PDE4 enzyme. By blocking PDE4, crisaborole increases cAMP levels, thereby reducing the release of inflammatory cytokines and mediators involved in the pathogenesis of atopic dermatitis.[3]

### **Signaling Pathway Diagrams**

The following diagrams illustrate the mechanism of action of PDE4 inhibitors in an immune cell.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pfizer Announces the Publication of Final Results from Two Pivotal Phase 3 Studies of Crisaborole Topical Ointment in Patients with Mild to Moderate Atopic Dermatitis | Pfizer [pfizer.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- To cite this document: BenchChem. [Comparing the efficacy of LEO 29102 and crisaborole in atopic dermatitis assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608520#comparing-the-efficacy-of-leo-29102-and-crisaborole-in-atopic-dermatitis-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com